molecular formula C12H18N6OS B2735203 N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058232-03-3

N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2735203
CAS RN: 1058232-03-3
M. Wt: 294.38
InChI Key: FMMPOXPOMAEJJW-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound with the molecular formula C10H14N6OS . It is a derivative of triazolopyrimidine, which is a class of compounds that have been widely studied for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

While the abstracts from the search results do not directly address the chemical , they do highlight the broad range of research interests in compounds with related structures, such as their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, studies on compounds like indiplon and ticagrelor, which share similar structural motifs or functional groups, focus on aspects such as their absorption, distribution, metabolism, excretion (ADME), and therapeutic potential in various conditions.

Indiplon and Triazolam: Psychomotor, Subjective, and Cognitive Effects

Indiplon, a compound with a preferential affinity for GABA_A receptors containing an α1 subunit, has been studied for its potential abuse relative to triazolam. Both drugs showed similar effects on psychomotor and cognitive performance, with indiplon presenting a rapid onset of action and a slightly shorter duration than triazolam. Such studies highlight the interest in understanding the behavioral and neurological impacts of these compounds, which could inform the development of new therapeutic agents with improved safety profiles (Carter et al., 2007).

Ticagrelor: Pharmacokinetics and Metabolism

Research on ticagrelor, a P2Y12 receptor antagonist, explores its pharmacokinetics and metabolism, revealing rapid absorption and identification of major metabolites. This work underscores the importance of understanding how similar compounds are processed by the body, which is critical for the development of effective and safe medications (Teng et al., 2010).

Future Directions

The future directions for research on this compound and related triazolopyrimidines could involve further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be further optimized and evaluated as potential therapeutic agents .

properties

IUPAC Name

N,N-diethyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6OS/c1-4-17(5-2)9(19)7-20-12-10-11(13-8-14-12)18(6-3)16-15-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMPOXPOMAEJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)N(CC)CC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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